molecular formula C6H11BrO B1604927 2-Bromocyclohexanol CAS No. 2425-33-4

2-Bromocyclohexanol

Cat. No. B1604927
CAS RN: 2425-33-4
M. Wt: 179.05 g/mol
InChI Key: AAMCLCZHZXKWRV-UHFFFAOYSA-N
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Description



  • 2-Bromocyclohexanol is an organic compound with the molecular formula C<sub>6</sub>H<sub>11</sub>BrO . It is a colorless liquid with a characteristic odor.

  • The compound contains a bromine atom attached to a cyclohexane ring, which makes it an interesting building block for various chemical reactions.





  • Synthesis Analysis



    • One common method to synthesize 2-bromocyclohexanol is through the bromination of cyclohexanol . Bromine is added across the double bond of cyclohexanol, resulting in the formation of 2-bromocyclohexanol.





  • Molecular Structure Analysis



    • The molecular formula of 2-bromocyclohexanol is C<sub>6</sub>H<sub>11</sub>BrO .

    • It exists as a racemic mixture of cis and trans isomers.





  • Chemical Reactions Analysis



    • Bromination : 2-bromocyclohexanol can be synthesized by adding bromine to cyclohexanol. The reaction proceeds via electrophilic addition across the double bond.





  • Physical And Chemical Properties Analysis



    • Density : 1.5±0.1 g/cm³

    • Boiling Point : 225.5±33.0 °C at 760 mmHg

    • Flash Point : 90.2±25.4 °C

    • Solubility : Soluble in organic solvents like dichloromethane.




  • Scientific Research Applications

    Synthesis Applications

    2-Bromocyclohexanol serves as a key intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis of dibenzothiophene derivatives through conjugate addition and annulation reactions, showcasing its versatility in constructing heterocyclic compounds with potential applications in materials science and pharmaceuticals (Sun, Wang, & Prins, 2008). Furthermore, its derivatives have been explored for the synthesis of substituted resorcinol monomethyl ethers, highlighting its role in the formation of compounds with varied substitution patterns that could have applications in dye and pigment industry, as well as in the development of pharmaceuticals (Shao & Clive, 2015).

    Conformational and Mechanistic Insights

    Research on 2-Bromocyclohexanol and its derivatives provides valuable conformational and mechanistic insights. Studies on the long-range coupling in 2-bromocyclohexanone, a related compound, offer a deeper understanding of molecular conformations and their influence on spin-spin coupling, which is critical for interpreting NMR spectra and understanding molecular dynamics (Coelho, Freitas, Tormena, & Rittner, 2009). Additionally, the study of intramolecular hydrogen bonding and conformational stability in halocyclohexanols provides insights into the factors that influence molecular structure and stability, which is crucial for the design of new molecules with desired properties (Fujimoto, Takeoka, & Kozima, 1970).

    Enzymatic and Chemo-Enzymatic Transformations

    2-Bromocyclohexanol and its derivatives have also been studied in the context of enzymatic and chemo-enzymatic transformations. For instance, the kinetic resolution of 2-bromo-2-cyclohexenol through enzyme-mediated transesterification demonstrates the potential of enzymatic methods to selectively modify and resolve chiral compounds, which is of significant interest in the production of enantiomerically pure pharmaceuticals (Noheda, García, Pozuelo, & Herradón, 1996).

    Safety And Hazards



    • Not classified as hazardous.

    • Avoid inhalation, skin contact, and eye contact.

    • In case of ingestion, consult a doctor.




  • Future Directions



    • Further research could explore the use of 2-bromocyclohexanol as a building block for more complex organic molecules.

    • Investigate its reactivity in various reactions and potential applications in synthesis.




    Remember to consult relevant scientific literature for more detailed information. 🌟


    properties

    IUPAC Name

    2-bromocyclohexan-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AAMCLCZHZXKWRV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(C(C1)O)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H11BrO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    179.05 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Bromocyclohexanol

    CAS RN

    2425-33-4
    Record name Cyclohexanol, trans-
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104121
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    2-Bromocyclohexanol

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